molecular formula C19H20N2O5S B2447738 Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate CAS No. 1421443-26-6

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate

Cat. No.: B2447738
CAS No.: 1421443-26-6
M. Wt: 388.44
InChI Key: GOSLVOYPMKDNMF-UHFFFAOYSA-N
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Description

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate is a complex organic compound that features a morpholine ring, a thiophene moiety, and a benzoate ester

Properties

IUPAC Name

ethyl 4-[[5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-26-19(24)13-5-7-14(8-6-13)20-18(23)16-11-25-12-17(22)21(16)10-15-4-3-9-27-15/h3-9,16H,2,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSLVOYPMKDNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholinone Ring Construction

The morpholinone core is synthesized via intramolecular lactamization of β-amino acid precursors. Adapted from Scheme 1 in PMC10683028, a β-amino ester undergoes cyclization under basic conditions:

Procedure :

  • React 3-amino-4-hydroxybutanoic acid ethyl ester (1.0 eq) with triphosgene (0.33 eq) in dichloromethane (DCM) at 0°C for 2 hours.
  • Quench with aqueous sodium bicarbonate, extract with DCM, and concentrate to yield 5-oxomorpholine-3-carboxylic acid ethyl ester (78% yield).

N-Alkylation with Thiophen-2-Ylmethyl Group

Introducing the thiophene moiety requires alkylation of the morpholinone nitrogen. As demonstrated in EP1904069B1, benzyl halides react with heterocyclic amines under mild conditions:

Procedure :

  • Dissolve 5-oxomorpholine-3-carboxylic acid ethyl ester (1.0 eq) in acetonitrile.
  • Add thiophen-2-ylmethyl bromide (1.2 eq) and potassium carbonate (2.0 eq).
  • Reflux at 80°C for 12 hours, followed by filtration and solvent evaporation to obtain 4-(thiophen-2-ylmethyl)-5-oxomorpholine-3-carboxylic acid ethyl ester (65% yield).

Ester Hydrolysis to Carboxylic Acid

Conversion of the ethyl ester to the carboxylic acid enables subsequent amide coupling. Following PMC10683028, lithium hydroxide mediates hydrolysis:

Procedure :

  • Treat 4-(thiophen-2-ylmethyl)-5-oxomorpholine-3-carboxylic acid ethyl ester (1.0 eq) with LiOH·H₂O (3.0 eq) in tetrahydrofuran (THF)/water (3:1) at 25°C for 4 hours.
  • Acidify with 1M HCl and extract with ethyl acetate to isolate 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid (92% yield).

Amide Coupling with Ethyl 4-Aminobenzoate

Activation of Carboxylic Acid

The morpholinone carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (PMC10683028):

Procedure :

  • Stir 5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxylic acid (1.0 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq) in DCM at 25°C for 30 minutes.

Coupling to Ethyl 4-Aminobenzoate

The activated acid reacts with ethyl 4-aminobenzoate to form the target amide. This mirrors methodologies from PMC10683028 and ACS Publications:

Procedure :

  • Add ethyl 4-aminobenzoate (1.2 eq) to the HATU-activated solution.
  • Stir at 25°C for 12 hours, then wash with 1M HCl and brine.
  • Purify via silica gel chromatography (ethyl acetate/hexanes, 1:1) to obtain ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate (68% yield).

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Carbonylation (Scheme 2, PMC10683028)

For large-scale synthesis, a palladium-mediated carbonylation introduces the carboxylic acid moiety:

Step Reagents/Conditions Yield
Bromide intermediate preparation Pd(dppf)Cl₂, CO, EtOH, 80°C 74%
Hydrolysis to carboxylic acid LiOH, THF/H₂O 89%

Mitsunobu Reaction for Ether Formation (Scheme 5, PMC10683028)

Introducing sterically hindered substituents employs Mitsunobu conditions:

Component Reagents Temperature Yield
Phenol alkylation DIAD, PPh₃, THF 0°C → 25°C 81%

Critical Analysis of Methodologies

Lactamization Efficiency

  • Triphosgene-mediated cyclization (PMC10683028) achieves higher yields (78%) compared to traditional thionyl chloride methods (≤50%).
  • Side products include dimeric species, minimized by low-temperature addition.

Alkylation Selectivity

  • Thiophen-2-ylmethyl bromide exhibits superior reactivity over chlorides (EP1904069B1), reducing reaction times from 24 to 12 hours.
  • Competing O-alkylation is suppressed using polar aprotic solvents (acetonitrile > DMF).

Coupling Agent Performance

  • HATU outperforms PyBroP in amide bond formation (68% vs. 52% yield), attributed to faster activation kinetics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and morpholine moieties can play crucial roles in binding to these targets, influencing the compound’s overall efficacy and specificity.

Comparison with Similar Compounds

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate can be compared to other thiophene and morpholine derivatives:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring but differ in their functional groups and overall structure.

    Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and morpholine-3,5-dione have similar morpholine rings but differ in their substituents and reactivity.

The uniqueness of this compound lies in its combination of the thiophene, morpholine, and benzoate ester moieties, which confer distinct chemical and biological properties.

Biological Activity

Chemical Structure and Properties

Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate is a morpholine derivative featuring a thiophene moiety, which is known to enhance biological activity due to its unique electronic properties. The compound's structure can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 342.40 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that related morpholine derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

The proposed mechanism of action for this class of compounds involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription. By disrupting these processes, the compound can effectively halt bacterial proliferation .

Case Studies

  • Case Study: Antibacterial Efficacy
    • A study evaluated the antibacterial activity of various morpholine derivatives, including this compound. Results demonstrated an IC50 value of approximately 25 µM against E. coli and S. aureus, indicating potent antibacterial properties .
  • Case Study: Cytotoxicity Assessment
    • In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibited selective cytotoxicity with an IC50 value of around 30 µM against HeLa cells. This suggests potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

Structural FeatureInfluence on Activity
Morpholine RingEnhances solubility and bioavailability
Thiophene SubstituentIncreases electron density, improving binding affinity
Carboxamide GroupContributes to hydrogen bonding with target enzymes

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability, making it a candidate for further development in medicinal chemistry .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 4-(5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamido)benzoate, and how can reaction progress be effectively monitored?

Methodological Answer:
A common approach involves refluxing precursors in toluene with catalytic methylsulfonic acid, followed by TLC monitoring to track reaction completion. For example, ethyl 2-chloro-2-oxoacetate derivatives can be coupled with thiophen-2-ylmethylamine under controlled heating. Post-reaction, flash chromatography (e.g., EtOAc/cyclohexane 1:1) is effective for purification, yielding ~37% after recrystallization from ethyl acetate .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement and visualization?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Data refinement can be performed using SHELX programs (e.g., SHELXL for small-molecule refinement), which handle hydrogen placement and restraints for disordered moieties . Visualization tools like ORTEP-III (with a GUI for Windows) are ideal for generating publication-quality thermal ellipsoid diagrams, highlighting intermolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles critical for structural validation .

Advanced: How can computational methods like PCM or DFT be applied to study the solvation effects or electronic properties of this compound?

Methodological Answer:
The Polarizable Continuum Model (PCM) is suitable for simulating solvation effects in isotropic/anisotropic solvents, providing insights into dipole moments and solvent-accessible surface areas . Density Functional Theory (DFT) with gradient expansions (e.g., Colle-Salvetti correlation-energy formula) can model electronic properties, such as frontier molecular orbitals or charge distribution, validated against experimental UV-Vis or NMR data .

Advanced: What analytical techniques are critical for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions between NMR, MS, or X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing. High-resolution MS (HRMS) confirms molecular mass, while 2D NMR (e.g., NOESY) resolves stereochemical ambiguities. For crystallographic discrepancies, SHELXL refinement with restraints on bond lengths/angles ensures structural accuracy . Cross-validation with IR or Raman spectroscopy can clarify functional group assignments.

Basic: What role does the morpholine ring play in the compound’s stability and reactivity?

Methodological Answer:
The morpholine ring’s conformation influences hydrogen bonding and steric effects. For instance, the 5-oxo group participates in intramolecular H-bonds, stabilizing the lactam structure, while the thiophen-2-ylmethyl substituent enhances lipophilicity. Analogous morpholine derivatives (e.g., 4-benzylmorpholine-3-carboxylic acid) exhibit similar stability trends under acidic/basic conditions, suggesting comparable reactivity .

Advanced: How can substituents like the thiophen-2-ylmethyl group influence the compound’s photophysical properties, as seen in similar OLED materials?

Methodological Answer:
Thiophene’s electron-rich π-system enhances conjugation, potentially red-shifting absorption/emission spectra. Theoretical studies on ethyl benzoate-based OLED dyes (e.g., substituted pyrazolines) show that substituents like thiophene improve charge-transfer efficiency. Time-dependent DFT (TD-DFT) can predict solvatochromic effects, validated via fluorescence quenching experiments .

Basic: What hydrogen bonding patterns are observed in the crystal structure, and how do they affect the compound’s physical properties?

Methodological Answer:
Intermolecular N–H⋯O hydrogen bonds between the morpholine carbonyl and benzoate ester oxygen stabilize the crystal lattice, increasing melting points and reducing solubility in nonpolar solvents. Intramolecular H-bonds (e.g., between the amide NH and morpholine oxygen) restrict rotational freedom, as evidenced by dihedral angles >80° between aromatic rings .

Advanced: In optimizing synthetic yield, how does the choice of amine co-initiators and their ratios impact the reaction, based on similar esters?

Methodological Answer:
Co-initiators like ethyl 4-(dimethylamino)benzoate (EDAB) enhance polymerization efficiency in radical reactions. A 1:2 molar ratio of camphorquinone (CQ) to EDAB maximizes degree of conversion (DC%) in resin cements, as higher amine concentrations reduce oxygen inhibition. Contrastingly, 2-(dimethylamino)ethyl methacrylate requires diphenyliodonium hexafluorophosphate (DPI) to achieve comparable DC%, highlighting substituent-dependent reactivity .

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